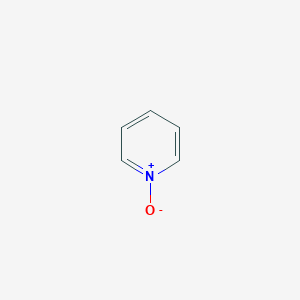

Pyridine-N-oxide

Descripción

Significance of Pyridine-N-oxide as a Heterocyclic Scaffold in Contemporary Chemistry

The importance of this compound in modern chemistry stems from its multifaceted nature as a synthetic intermediate, catalyst, ligand, and functional moiety. arkat-usa.orgscilit.comresearchgate.net Due to the low reactivity of the parent pyridine (B92270) ring, Pyridine-N-oxides are often used as more reactive substrates to synthesize a variety of substituted pyridine derivatives with high regioselectivity and yield. scilit.comresearchgate.netacs.orgresearchgate.net

The unique electronic character of the N-O moiety, which possesses a delocalized negative charge on the oxygen atom, makes Pyridine-N-oxides valuable as electron-pair donors, ligands for metal complexes, and mild oxidants. researchgate.netthieme-connect.dearkat-usa.org As versatile and gentle nucleophilic oxidants, they are employed in a range of powerful oxidative transformations, often in the presence of metal catalysts. thieme-connect.de Their utility is enhanced by the weak nitrogen-oxygen bond, which is prone to cleavage. thieme-connect.de

In recent years, research has highlighted the role of Pyridine-N-oxides in the direct functionalization of C-H bonds, a significant area of interest in organic synthesis. scilit.comresearchgate.net The N-oxide group can act as a directing group, enabling regioselective modifications of the heterocyclic core. thieme-connect.de Furthermore, the field of photocatalysis has seen the emergence of Pyridine-N-oxides as hydrogen atom transfer (HAT) reagents and catalysts for C-H functionalization reactions. researchgate.netchemrxiv.orgrsc.org

The applications of this scaffold extend into materials science and medicinal chemistry. The N-oxide structural motif can be introduced into molecules to create "turn-on" fluorescent probes, which are valuable tools in chemical analysis and biological imaging. researchgate.netsci-hub.se In drug discovery, heterocyclic N-oxides are recognized as promising agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The N⁺-O⁻ group can form critical hydrogen bonding networks with enzyme active sites, leading to modulation of their function. researchgate.netnih.gov

Table 1: Key Applications of this compound in Modern Chemistry

| Application Area | Description | Key Features & Advantages |

| Synthetic Intermediate | Serves as a precursor for the synthesis of substituted pyridines, which are prevalent in pharmaceuticals and natural products. acs.orgresearchgate.netrsc.org | Overcomes the low reactivity of pyridine; allows for regioselective functionalization at C2 and C4 positions. scilit.comresearchgate.net |

| Oxidizing Agent | Acts as a mild and nucleophilic oxidant for various transformations, such as the oxidation of alkynes. thieme-connect.de | Minimal steric size; weak N-O bond facilitates oxygen transfer. thieme-connect.de |

| Catalysis | Functions as a catalyst or a ligand in metal-catalyzed reactions, including cross-coupling and C-H activation. arkat-usa.orgscilit.comresearchgate.net | The N-O group can activate Lewis acids and participate in catalytic cycles. rsc.org |

| Photocatalysis | Employed as a Hydrogen Atom Transfer (HAT) reagent for the functionalization of C-H bonds under photochemical conditions. chemrxiv.orgrsc.org | Enables site-selective alkylation of a variety of substrates, including unactivated alkanes. chemrxiv.orgrsc.org |

| Bioactive Scaffolds | The N-oxide motif is incorporated into molecules to develop therapeutic agents with diverse biological activities. researchgate.netnih.gov | The N⁺-O⁻ group can engage in crucial hydrogen bonding with biological targets. researchgate.netnih.gov |

| Fluorescent Probes | Used to construct fluorogenic scaffolds for the detection of various analytes and for bioimaging. researchgate.netsci-hub.se | The N-O bond can act as a fluorescence switch, enabling "on-off" detection mechanisms. sci-hub.se |

Evolution of Research Perspectives on this compound

The scientific journey of this compound began with its first reported synthesis by Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid for the oxidation of pyridine. wikipedia.org This established the foundational method for N-oxide formation. Early research primarily focused on understanding the fundamental reactivity of this new class of compounds and developing various synthetic routes. Classical methods involved oxidation with reagents like peracids, hydrogen peroxide in acetic acid, and Caro's acid. researchgate.netarkat-usa.org

In its early history, this compound was largely viewed as a chemical curiosity and a simple derivative of pyridine. Research centered on its basic chemical properties, such as its reduced basicity compared to pyridine and its susceptibility to nucleophilic and electrophilic substitution reactions. wikipedia.orgscripps.edu The N-oxide was recognized as an "activated" form of pyridine, facilitating reactions that were difficult with the parent heterocycle. researchgate.net

The mid-20th century saw an expansion of its synthetic utility. It became established as a versatile intermediate for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions, followed by deoxygenation to yield the desired substituted pyridine. acs.orgscripps.edu This two-step strategy became a cornerstone of heterocyclic synthesis.

A significant shift in research perspective occurred with the advent of modern catalytic methods. Scientists began to explore this compound not just as a substrate but as an active participant in catalytic cycles. Its role as a mild oxidant in transition-metal-catalyzed reactions, such as the functionalization of alkynes and allenes, became a major focus. thieme-connect.de The ability of the N-oxide group to direct C-H functionalization reactions represented another major leap, offering more efficient and atom-economical synthetic pathways. thieme-connect.descilit.comresearchgate.net

More recently, research has ventured into novel areas like photocatalysis, where this compound derivatives are being developed as effective photoinduced hydrogen atom transfer (HAT) catalysts. chemrxiv.orgrsc.org There is also growing interest in its application in supramolecular chemistry, where its ability to form halogen and hydrogen bonds is being explored. rsc.org Concurrently, the medicinal chemistry field has increasingly recognized the this compound scaffold as a key pharmacophore in the design of new therapeutic agents, moving far beyond its initial role as a simple synthetic intermediate. researchgate.netnih.gov

Table 2: Evolution of Synthetic Methods for this compound

| Era | Primary Oxidizing Agents/Methods | Key Characteristics |

| Early 20th Century | Peroxybenzoic acid, Peracetic acid (H₂O₂/AcOH), Caro's acid. researchgate.netarkat-usa.org | Foundational methods, often requiring strong acids and stoichiometric oxidants. |

| Mid- to Late 20th Century | m-Chloroperoxybenzoic acid (m-CPBA), Dioxiranes (e.g., dimethyldioxirane). researchgate.netarkat-usa.orgnih.gov | Introduction of milder, more selective, and more universal reagents. |

| Late 20th/Early 21st Century | Metalloorganic oxidizing agents (e.g., Methyltrioxorhenium (MTO)/H₂O₂, Manganese porphyrins). researchgate.netarkat-usa.orgnih.gov | Catalytic systems offering higher efficiency and turnover. |

| Contemporary | Bis(trimethylsilyl)peroxide, Ruthenium trichloride/O₂, Photocatalytic methods. researchgate.netacs.org | Development of advanced catalytic systems and exploration of novel activation modes. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVXOBCQQYKLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061007 | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Pyridine 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Pyridine 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-59-7 | |

| Record name | Pyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F12JJJ4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Pyridine N Oxide and Its Derivatives

Oxidation of Pyridine (B92270) Derivatives

The most direct and widely employed strategy for the synthesis of Pyridine-N-oxides is the oxidation of the corresponding pyridine derivatives. This approach involves the transfer of an oxygen atom to the nitrogen of the pyridine ring using a suitable oxidizing agent. The choice of oxidant and reaction conditions can be tailored based on the electronic properties and steric hindrance of substituents on the pyridine ring.

Peracids are a classic and effective class of reagents for the N-oxidation of pyridines. wikipedia.orgorgsyn.org Their utility stems from their ability to deliver an electrophilic oxygen atom. Common peracids used for this transformation include peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and monoperphthalic acid. orgsyn.org

The reaction with peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is a widely used method. orgsyn.orggoogle.com For instance, reacting pyridine with 40% peracetic acid at 85°C produces Pyridine-N-oxide in high yield. orgsyn.org The product is initially formed as an acetate (B1210297) salt, which can then be converted to the free base. orgsyn.org

Similarly, m-CPBA is a highly effective reagent, often used for the oxidation of substituted pyridines. google.comarkat-usa.org Reactions are typically carried out in a solvent like dichloromethane (B109758) at cool to ambient temperatures. google.com Studies have shown that for certain 3-substituted pyridines, m-CPBA can provide higher yields compared to other oxidizing systems like hydrogen peroxide in acetic acid. arkat-usa.org

| Starting Material | Oxidizing Agent | Solvent | Conditions | Yield (%) |

| Pyridine | 40% Peracetic acid | None | 85°C, 50-60 min | 78-83 |

| 3-Chloropyridine | m-CPBA | Dichloromethane | 0°C then 20-25°C, 24h | High |

| 3,5-Lutidine | m-CPBA | - | - | Excellent |

| Nicotinic acid | m-CPBA | - | - | Excellent |

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its byproduct is water. However, its reaction with pyridines is often slow and requires catalysis or activation.

A common approach involves using H₂O₂ in conjunction with a carboxylic acid, such as acetic acid, which generates a peracid in situ. google.comgoogle.com The oxidation of 2,6-diamino-3,5-dinitropyridine to its N-oxide, for example, is achieved by refluxing with 30% aqueous hydrogen peroxide in acetic acid. umich.edu Another variation is the use of the urea-hydrogen peroxide adduct, which is considered a safer alternative to concentrated H₂O₂ solutions. google.com

More advanced catalytic systems have been developed to improve efficiency and selectivity. Titanium silicate (B1173343) catalysts, such as Ti-MWW, have demonstrated high activity and selectivity for the oxidation of pyridine to this compound using aqueous hydrogen peroxide, achieving over 99% conversion and selectivity under optimized conditions. researchgate.net Tungsten-based catalysts, such as those derived from sodium tungstate (B81510) or phosphotungstic acid, are also effective for this transformation. google.com Furthermore, polyoxometalate catalysts like Preyssler's anion have been successfully used for the N-oxidation of pyridine carboxylic acids with H₂O₂. rsc.orgresearchgate.net

| Starting Material | Reagent System | Catalyst | Solvent | Yield (%) |

| Pyridine | H₂O₂ | Ti-MWW | Methanol | >99 |

| 4-Methoxypyridine (B45360) | 30% H₂O₂ | None | Acetic Acid | 94 |

| Pyridine | H₂O₂ | Tungstate/5A molecular sieve | None | - |

| Nicotinic Acid | H₂O₂ | Preyssler's Anion | - | Good |

| Picolinic Acid | H₂O₂ | Preyssler's Anion | - | Good |

Metalloporphyrins, inspired by the function of cytochrome P450 enzymes, are powerful catalysts for a variety of oxidation reactions. worldscientific.com Ruthenium porphyrin complexes, in particular, have been shown to efficiently catalyze the oxygen transfer from an oxygen source to a substrate. rsc.org

In the context of N-oxide synthesis, these systems can utilize terminal oxidants like 2,6-dichloropyridine (B45657) N-oxide to oxidize other substrates. worldscientific.comrsc.orgresearchgate.net While often used to oxidize other molecules, the fundamental reactivity demonstrates their capacity for oxygen atom transfer involving the pyridine N-oxide core. For example, ruthenium porphyrin systems can catalyze the oxidation of a wide range of organic substrates, including alkanes and alkenes, using heteroaromatic N-oxides as the oxygen source, highlighting the reversible nature of the N-O bond formation. worldscientific.comnih.gov Manganese porphyrins have also been investigated for similar transformations. arkat-usa.org These catalytic systems are noteworthy for their high efficiency and selectivity under mild reaction conditions. rsc.orgacs.org

Beyond peracids and hydrogen peroxide systems, a range of other oxidizing agents have been employed for the synthesis of Pyridine-N-oxides. arkat-usa.org

Caro's acid (peroxymonosulfuric acid): This strong oxidizing agent can effectively convert pyridines to their N-oxides. arkat-usa.org

Dimethyldioxirane (DMD): DMD is a powerful yet selective oxidizing agent that acts as an oxygen source for the oxidation of pyridine. arkat-usa.org

Bis(trimethylsilyl)peroxide (BTSP): In conjunction with catalysts like methyltrioxorhenium (MTO), BTSP can serve as an alternative to aqueous H₂O₂ for N-oxidation reactions. arkat-usa.org

Sodium Perborate: This reagent has also been reported for the oxidation of pyridine. google.comarkat-usa.org

Oxaziridines: These compounds can also function as oxygen transfer agents in the synthesis of Pyridine-N-oxides. arkat-usa.org

Maleic Anhydride (B1165640)/H₂O₂: A system using hydrogen peroxide in the presence of maleic anhydride has been developed for the oxidation of halopyridines to their corresponding N-oxides. google.com

Ring Transformation Approaches to this compound Synthesis

While oxidation of pre-formed pyridine rings is the most common route, Pyridine-N-oxides can also be synthesized through the rearrangement or transformation of other heterocyclic systems.

A notable ring transformation approach involves the conversion of isoxazole (B147169) derivatives into Pyridine-N-oxides. It has been reported that 5-cyanomethyl-2-isoxazolines react in the presence of a catalytic amount of a base, such as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU), in boiling xylene to yield 6-substituted-2-aminopyridine N-oxides. arkat-usa.orgumich.edu This transformation is believed to proceed through the base-catalyzed ring opening of the isoxazole to form a reactive vinyl-hydroxylamine intermediate, which then undergoes spontaneous cyclization to the this compound product. umich.edu

In another example, the reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) with substituted 3-acetyl-2-oxo-2H-chromenes in the presence of piperidine (B6355638) leads to the formation of chromene-substituted isoxazolo[4,5-b]pyridine-N-oxides. researchgate.net Mechanistic studies on related transformations suggest that an inverse electron-demand hetero-Diels-Alder reaction between an isoxazole and an electron-rich olefin can lead to a bicyclic intermediate that rearranges to an N-oxide. rsc.org

From N-Hydroxy-2-thiopyridone Esters

The esters of N-hydroxy-2-thiopyridone serve as versatile starting materials for the synthesis of a range of compounds, including those that can lead to this compound derivatives. A key reaction involving these esters is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism. In this process, an O-acyl thiohydroxamate is formed by reacting a carboxylic acid with N-hydroxy-2-thiopyridone. researchgate.netunifei.edu.br This intermediate can then generate alkyl or aryl radicals. researchgate.net

The general mechanism involves the homolytic cleavage of the N-O bond in the thiohydroxamate ester, typically initiated by light or heat, to produce a pyridylthiyl radical and an acyloxy radical. unifei.edu.br The subsequent decarboxylation of the acyloxy radical generates an alkyl or aryl radical. unifei.edu.br This radical can then be trapped by a suitable reagent to form a new functionalized product. unifei.edu.br

A notable application is the Barton modification of the Hunsdiecker reaction. researchgate.net For instance, carboxylic acids can be converted to their corresponding thiohydroxamic esters by reaction with N-hydroxy-2-thiopyridone. researchgate.net Decomposition of these esters in the presence of a hydrogen donor like t-butyl mercaptan leads to the reductively decarboxylated product in high yields. researchgate.net

Furthermore, esters of N-hydroxy-2-thiopyridone react with activated azo compounds, such as diethyl azodicarboxylate, at room temperature to form novel adducts. researchgate.net Photolysis of these adducts provides a pathway to tetrazanes. researchgate.net

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions represent a significant strategy for constructing the this compound framework and for the functionalization of the this compound ring. arkat-usa.orgresearchgate.net The N-O bond in pyridine-N-oxides can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles. arkat-usa.org

One prominent example is the 1,3-dipolar cycloaddition of pyridine-N-oxides with isocyanates. For instance, the reaction of 3,5-dibromopyridine (B18299) N-oxide with two equivalents of tosyl isocyanate in refluxing benzene (B151609) yields 6-bromo-2-oxooxazolo[4,5-b]pyridine. jst.go.jp In a related reaction, 3,5-dichloropyridine (B137275) N-oxide reacts with one equivalent of tosyl isocyanate to form a cycloadduct that undergoes a 1,5-sigmatropic rearrangement. jst.go.jp These reactions provide a one-pot synthesis for 2-oxooxazolo[4,5-b]pyridines. jst.go.jp Computational studies using the CNDO/2 method suggest that the initial stage of the cycloaddition reactivity of tosyl isocyanate with pyridine N-oxides is likely governed by coulombic attraction. jst.go.jp

Enantioselective nitrone cycloadditions with 2-alkenoyl pyridine N-oxides have also been developed. acs.org These reactions, catalyzed by Cu(II)-BOX complexes, produce isoxazolidine (B1194047) products with high diastereoselectivity and enantioselectivity. acs.org The 2-alkenoyl pyridine N-oxide acts as a dipolarophile, and its ability to chelate with the chiral copper complex is crucial for achieving high stereoselectivity. acs.org The reaction conditions, including the choice of ligand and the presence of additives like molecular sieves, significantly influence the reaction's efficiency and stereochemical outcome. acs.org

The following table summarizes the cycloaddition reaction between cinnamoylpyridine N-oxide and a nitrone under various conditions. acs.org

| Entry | Ligand | Solvent | Time (h) | Yield (%) | endo/exo | ee (%) endo |

| 1 | (S,S)-Ph-BOX | CH2Cl2 | 24 | 20 | 50:50 | 0 |

| 2 | (S,S)-Ph-BOX | CH2Cl2 | 24 | <5 | - | - |

| 3 | (S,S)-i-Pr-BOX | CH2Cl2 | 5 | 94 | 62:38 | 10 |

| 4 | (S,S)-i-Pr-BOX | Toluene | 24 | 40 | 60:40 | 18 |

| 5 | (S,S)-i-Pr-BOX | THF | 24 | 25 | 55:45 | 12 |

| 6 | (S,S)-i-Pr-BOX | CH3CN | 24 | 35 | 65:35 | 15 |

| 7 | (S,S)-i-Pr-BOX | CH2Cl2 | 5 | 98 | 80:20 | 90 |

| 8 | (S,S)-i-Pr-BOX | CH2Cl2 | 5 | 98 | 82:18 | 92 |

Reaction conditions: 1a (0.25 mmol), 2a (0.3 mmol), Cu(OTf)2 (0.025 mmol), Ligand (0.025 mmol), MS, solvent (1.5 mL), rt.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign or "green" methods for the synthesis of pyridine-N-oxides. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A common method for preparing pyridine-N-oxides is the oxidation of pyridines using hydrogen peroxide in glacial acetic acid. tandfonline.comrsc.org While effective, this method can involve lengthy reaction times and tedious work-ups. tandfonline.com To address these issues, alternative oxidizing agents and catalytic systems are being explored.

One green approach involves the use of urea-hydrogen peroxide adduct as the oxidant, which is a stable and safe source of hydrogen peroxide. google.com This method utilizes commercially available starting materials and can avoid the use of large volumes of solvents and the risks associated with concentrating hydrogen peroxide solutions. google.com

Another strategy employs catalytic systems to enhance the efficiency of oxidation with hydrogen peroxide. For example, titanium silicate has been used as a catalyst, although its high cost and difficulty in recovery can be drawbacks. google.com Vanadium-substituted polyoxometalates have also been shown to be effective and recyclable catalysts for the oxidation of pyridines with hydrogen peroxide in water, offering a mild and environmentally friendly option. researchgate.net

The use of microreactors for the N-oxidation of pyridine derivatives has demonstrated significant improvements over traditional batch processes. bme.hu For instance, the oxidation of 2-bromopyridine, which shows poor conversion in batch, is significantly enhanced in a microreactor. bme.hu Microreactors offer better control over reaction parameters, leading to higher conversions and yields. bme.hu

Solvent-free and halide-free methods are also being developed. rsc.orgrsc.org For example, a green synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides has been reported that proceeds without a solvent. rsc.orgrsc.org This reaction involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides in the presence of methane (B114726) sulfonic acid. rsc.org

The following table presents a comparison of different oxidizing agents used for the N-oxidation of 3-substituted pyridines, highlighting the yields obtained with each method. tandfonline.com

| Substituent (R) | Method A (%) (H₂O₂/AcOH) | Method B (%) (m-CPBA) | Method C (%) (Sodium Perborate) | Method D (%) (Oxone/AcOH) | Method E (%) (Oxone/Buffer) | Method F (%) (Mg Monoperoxyphthalate) |

| CH₂CO₂Et | 45 | 80 | 65 | 70 | 75 | 78 |

| CH₃ | 55 | 85 | 70 | 78 | 80 | 82 |

| CH₂CH₃ | 58 | 88 | 72 | 80 | 83 | 85 |

| CONH₂ | 40 | 75 | 60 | 68 | 70 | 72 |

Reactivity and Reaction Mechanisms of Pyridine N Oxide

Role as an Oxygen Atom Transfer Agent

Pyridine-N-oxide is widely recognized for its capacity to act as a mild and selective oxygen atom transfer (OAT) agent, a function facilitated by the relatively weak N-O bond. This property is extensively exploited in various oxidative transformations, often in conjunction with metal catalysts.

The mechanism of oxygen transfer typically involves the coordination of the N-oxide's oxygen atom to a substrate or a metal center, followed by the cleavage of the N-O bond to release the oxygen atom and regenerate pyridine (B92270). For instance, rhenium-catalyzed OAT reactions from Pyridine-N-oxides to substrates like phosphines and arsines have been studied in detail. researchgate.net In some systems, the rate-determining step is the oxidation of the metal center (e.g., Re(V) to Re(VII)) and the subsequent release of the deoxygenated pyridine. researchgate.net

Kinetic studies involving molybdenum complexes have shown that the reaction can proceed through the formation of a precursor complex between the metal center and this compound. The subsequent irreversible breaking of a metal-oxygen bond generates the final products. nova.edu Research has also demonstrated that substituents on the pyridine ring can significantly influence the rate of oxygen transfer. Electron-releasing groups on the this compound tend to slow down the reaction, an observation that supports a mechanism where the rate is influenced by the N-O bond strength of the N-oxide substrate. nova.edu

Beyond metal-catalyzed systems, Pyridine-N-oxides can also serve as oxygen sources in photochemically induced reactions. For example, pyridazine (B1198779) N-oxides, a related class of compounds, have been shown to release atomic oxygen upon photoactivation, which can then oxidize substrates like arenes. nih.gov This highlights the potential for using light as a trigger to harness the oxidative power of N-oxides.

Nucleophilic Reactivity of this compound

The oxygen atom in this compound is not only a source for transfer but also possesses significant nucleophilic character due to its negative formal charge. This allows it to react with a variety of electrophilic species.

O-Alkylation Reactions

The nucleophilic oxygen of this compound can react with alkylating agents, such as alkyl halides, to form O-alkoxypyridinium salts. wikipedia.org This reaction is a fundamental manifestation of the oxygen's Lewis basicity. The resulting pyridinium (B92312) salts are themselves reactive intermediates. For example, the reaction with alkyl halides leads to the alkylation of the nitrogen atom (via the oxygen), creating a positive charge in the ring that enhances the reactivity of the pyridine system. wikipedia.org

Reactions with Electrophiles

The nucleophilicity of the oxygen atom extends to a broad range of electrophiles beyond simple alkyl halides. A general reaction pattern involves the initial attack of the N-oxide oxygen onto an electrophile. scripps.edu This creates a reactive intermediate, which can then undergo further transformations.

In the context of catalysis, chiral Pyridine-N-oxides have been developed as efficient nucleophilic organocatalysts. rsc.org The catalytic cycle often begins with the nucleophilic attack of the this compound on an acyl source, such as a chloroformate or an acid anhydride (B1165640), to form a highly reactive O-acyloxypyridinium cation intermediate. rsc.org This intermediate then acts as an efficient acyl transfer agent to a nucleophile, regenerating the this compound catalyst. This strategy has been successfully applied in various asymmetric acylation reactions. rsc.org

Electrophilic Reactivity and Substitution Patterns

The N-oxide group fundamentally alters the reactivity of the pyridine ring towards electrophiles. While pyridine itself is deactivated towards electrophilic aromatic substitution (EAS) and reacts primarily at the 3-position under harsh conditions, this compound is significantly more reactive.

Regioselectivity in Electrophilic Aromatic Substitution

The enhanced reactivity of this compound in EAS reactions is due to the ability of the oxygen atom to donate electron density into the aromatic system through resonance. bhu.ac.iniust.ac.ir This donation is most effective at the C-2 (ortho) and C-4 (para) positions, creating regions of higher electron density. bhu.ac.inchemtube3d.com

The resonance structures of this compound clearly show the delocalization of the negative charge from the oxygen onto the C-2, C-4, and C-6 carbons. iust.ac.ir Consequently, electrophiles are preferentially directed to these activated positions. chemtube3d.compearson.com This makes this compound a valuable intermediate for introducing substituents at the C-4 and C-2 positions of the pyridine ring, a task that is difficult to achieve with pyridine itself. wikipedia.orgbhu.ac.in After the substitution reaction, the N-oxide group can be readily removed by deoxygenation (e.g., with PCl₃ or zinc dust) to yield the desired substituted pyridine. wikipedia.orgbhu.ac.in

Nitration Reactions of this compound

The nitration of this compound serves as a classic example of its regioselectivity in electrophilic aromatic substitution. The reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid. bhu.ac.in Unlike pyridine, which is nitrated at the 3-position in very low yield, this compound undergoes nitration predominantly at the C-4 position to yield 4-nitrothis compound. bhu.ac.inresearchgate.netresearchgate.net

The mechanism involves the attack of the nitronium ion (NO₂⁺) electrophile on the electron-rich pyridine ring. rsc.org While theoretical calculations sometimes suggest the ortho-nitro compound might be the kinetically controlled product, the experimentally observed product is the para-substituted one. rsc.org This selectivity for the 4-position is a synthetically powerful tool, as the resulting 4-nitrothis compound is a versatile precursor for various 4-substituted pyridines after deoxygenation. bhu.ac.inresearchgate.net The nitro group in 4-nitrothis compound is itself susceptible to nucleophilic substitution, further expanding its synthetic utility. researchgate.net

Below is a table summarizing the conditions and outcomes for the nitration of this compound.

| Reagents | Product | Position of Substitution | Reference |

| Fuming HNO₃ / H₂SO₄ | 4-Nitrothis compound | C-4 | bhu.ac.in |

Deoxygenation Reactions

The deoxygenation of this compound to its corresponding pyridine is a fundamental transformation, often necessary after the N-oxide has been used to direct functionalization. rsc.org A variety of reagents and catalytic systems have been developed to achieve this transformation efficiently and chemoselectively.

Transition metal-based systems involving elements such as Palladium (Pd), Molybdenum (Mo), Ruthenium (Ru), and Indium (In) are commonly employed for this purpose. rsc.org For instance, a combination of Palladium(II) acetate (B1210297) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) can catalyze the deoxygenation using triethylamine (B128534) as the reductant under microwave irradiation. organic-chemistry.org

In addition to transition metals, other reagents have proven effective. A system using methanesulfonyl chloride and triethylamine in dichloromethane (B109758) can deoxygenate various this compound derivatives under mild conditions, typically at temperatures ranging from 0 °C to room temperature. oup.com This method is notable for avoiding the chlorination of the pyridine ring, a common side reaction with other chlorine-containing reagents. oup.com The reaction's efficiency can be influenced by the electronic properties of substituents on the pyridine ring, with electron-donating groups sometimes leading to higher yields. oup.com

More recently, sustainable methods have been developed. One such method employs a catalytic amount of an iodide source, like magnesium iodide (MgI₂), with formic acid acting as the activator, solvent, and stoichiometric reductant. rsc.org This system is highly efficient and compatible with various functional groups. rsc.org Computational studies suggest the reaction proceeds via an SN2-type mechanism where the iodide directly interacts with the oxygen atom of the N-oxide. rsc.org Visible-light-mediated photoredox catalysis has also emerged as a powerful tool, allowing for the deoxygenation of Pyridine-N-oxides under mild, metal-free conditions using reagents like Hantzsch esters. organic-chemistry.orgacs.org

| Reagent/System | Conditions | Notes |

| [Pd(OAc)₂]/dppf, Triethylamine | Microwave irradiation | Chemoselective transfer oxidation. organic-chemistry.org |

| Methanesulfonyl chloride, Triethylamine | CH₂Cl₂, 0 °C to rt | Avoids nuclear chlorination. oup.com |

| MgI₂, Formic Acid | Microwave irradiation or conventional heating | Sustainable; Iodide is a catalytic reductant. rsc.org |

| Indium, Pivaloyl chloride | Room temperature | High yields. organic-chemistry.org |

| Hantzsch ester, Photocatalyst | Visible light, room temperature | Metal-free, highly chemoselective. organic-chemistry.orgacs.org |

| Trivalent phosphorus compounds | Varies | Classic metal-free deoxygenation method. acs.org |

Rearrangement Reactions

This compound and its derivatives can undergo several types of rearrangement reactions, often triggered by heat or treatment with specific reagents. These rearrangements provide pathways to uniquely substituted pyridine scaffolds.

Allyloxypyridine N-oxide Rearrangements

The thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide is a notable example that proceeds through concerted pericyclic reactions. arkat-usa.org When heated, 2-allyloxypyridine N-oxide can undergo two distinct, regiospecific sigmatropic rearrangements. arkat-usa.orgrsc.org

rsc.orgrsc.org Sigmatropic Rearrangement: This pathway involves a concerted rsc.orgrsc.org shift, analogous to a Claisen rearrangement, leading to the formation of 3-allyl-N-hydroxy-2-pyridone. arkat-usa.org

Current time information in Chatham County, US.berkeley.edu Sigmatropic Rearrangement: A concerted Current time information in Chatham County, US.berkeley.edu rearrangement also occurs, resulting in the formation of N-allyloxy-2-pyridone. arkat-usa.org

The regiospecificity of these transformations supports the view that they proceed through concerted, symmetry-allowed pathways. rsc.org These reactions highlight the ability of the N-oxide moiety to participate in complex intramolecular transformations, providing access to substituted pyridone structures. arkat-usa.org

C-H Functionalization Reactions

Direct C-H functionalization of Pyridine-N-oxides represents a powerful and atom-economical strategy for synthesizing substituted pyridines. The N-oxide group plays a crucial role, acting as a directing group that facilitates the activation of proximal C-H bonds, typically at the C2 position. arkat-usa.org

Metal-Catalyzed C-H Activation

Transition metal catalysis is central to the C-H functionalization of Pyridine-N-oxides. The N-oxide's oxygen atom coordinates to the metal center, positioning it to activate the adjacent C-H bond. arkat-usa.org This strategy has enabled a wide range of transformations, including arylation and alkenylation.

Palladium-catalyzed direct arylation is a highly effective method for creating C-C bonds at the C2 position of the pyridine ring. acs.org These reactions couple Pyridine-N-oxides with various aryl sources.

Several types of coupling partners have been successfully employed:

Aryl Halides and Triflates: Early examples demonstrated the coupling of Pyridine-N-oxides with aryl halides and aryl triflates. arkat-usa.orgrsc.org

Potassium (Hetero)aryltrifluoroborates: An efficient, ligand-free method uses Palladium(II) acetate to catalyze the arylation of Pyridine-N-oxides with potassium aryl- and heteroaryltrifluoroborates. rsc.orgnih.gov The reaction is promoted by tetrabutylammonium (B224687) iodide (TBAI) and shows broad substrate scope with high regioselectivity for the C2 position. rsc.orgrsc.orgnih.gov

Unactivated Arenes: Direct cross-coupling with simple, unactivated arenes like benzene (B151609) has also been achieved. acs.orgresearchgate.net This oxidative coupling typically requires a palladium catalyst and a silver-based oxidant, such as silver carbonate, and affords ortho-arylated products with high site-selectivity. acs.orgresearchgate.net

Mechanistic studies on the direct arylation with aryl halides have suggested a complex catalytic cycle. It has been proposed that the reaction may involve cooperative catalysis between two distinct palladium species. berkeley.eduacs.org One species, a cyclometalated palladium complex, is thought to perform the rate-determining C-H bond cleavage on the this compound. The resulting heteroaryl-palladium intermediate then transfers its organic group to a second palladium species, which facilitates the final C-C bond formation. berkeley.eduacs.org

| Catalyst | Coupling Partner | Additive/Oxidant | Key Features |

| Pd(OAc)₂ | Potassium (hetero)aryltrifluoroborates | TBAI, Ag₂O | Ligand-free, high regioselectivity. rsc.orgrsc.org |

| Pd(OAc)₂ | Unactivated Arenes | Ag₂CO₃ | Direct oxidative arylation. acs.orgresearchgate.net |

| Pd(OAc)₂ | Aryl Triflates | - | Access to 2-aryl pyridine N-oxides. arkat-usa.org |

| Pd(OAc)₂, P(tBu)₃ | Aryl Bromides | K₂CO₃ | Involves cooperative catalysis mechanism. berkeley.eduacs.org |

Palladium-catalyzed oxidative alkenylation allows for the introduction of vinyl groups at the C2 position of Pyridine-N-oxides. This reaction typically involves the coupling of the N-oxide with an olefin in the presence of a palladium catalyst and an oxidant. acs.orgnih.gov

The reaction proceeds with excellent regio-, stereo-, and chemoselectivity, yielding ortho-alkenylated this compound derivatives. acs.orgnih.gov A common catalytic system consists of Palladium(II) acetate with silver carbonate as the oxidant in a solvent like 1,4-dioxane. acs.org The reaction is compatible with a variety of olefins, including acrylates, styrenes, and even aliphatic olefins. acs.org The resulting (E)-alkenylpyridine N-oxides can be readily deoxygenated to furnish the corresponding 2-alkenylpyridines, making this a valuable route for pyridine functionalization. arkat-usa.org

The proposed mechanism involves the coordination of the palladium(II) catalyst to the N-oxide, followed by C-H activation to form a palladacycle intermediate. Subsequent insertion of the olefin and β-hydride elimination yields the alkenylated product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the catalytic cycle. beilstein-journals.org

| Catalyst | Olefin Type | Oxidant | Solvent |

| Pd(OAc)₂ | Ethyl acrylate, Styrene, Aliphatic olefins | Ag₂CO₃ | 1,4-Dioxane |

| Ni(0) complex | Alkynes | - | 1,4-Dioxane |

Alkynylation

The introduction of an alkynyl group onto the pyridine ring via its N-oxide is a valuable transformation in organic synthesis. Nickel-catalyzed reactions have been shown to be effective for this purpose. Hiyama and colleagues demonstrated that nickel catalysts can activate the C(2)-H bond of pyridine N-oxides under mild conditions, leading to the regio- and stereoselective insertion of alkynes. arkat-usa.org This process affords (E)-2-alkenylpyridine N-oxides, which can be subsequently deoxygenated to yield the corresponding 2-alkenylpyridines. arkat-usa.org

A plausible mechanism for this nickel-catalyzed alkenylation involves the initial coordination of the alkyne to a nickel(0) species. This is followed by oxidative addition to the C2-H bond of the pyridine N-oxide, forming a pyridyl(hydride)-nickel intermediate. arkat-usa.orgresearchgate.net Subsequent insertion of the alkyne into the nickel-hydride bond and reductive elimination furnishes the 2-alkenylthis compound product and regenerates the nickel(0) catalyst. researchgate.net

Transition-metal-free approaches have also been developed. One such method involves the addition of alkynyl Grignard reagents to pyridine N-oxides. Subsequent treatment with acetic anhydride at elevated temperatures leads to the formation of 2-alkynylpyridines in good yields. organic-chemistry.org This reaction proceeds through a 2,4-dienal oxime intermediate that undergoes cyclization to afford the final product. organic-chemistry.org

A gold-catalyzed intermolecular oxidation offers another route, converting terminal alkynes into α-acetoxy ketones in the presence of 8-methylquinoline (B175542) 1-oxide as the oxidant. organic-chemistry.org This reaction is thought to proceed via an α-oxo gold carbene intermediate. organic-chemistry.org

Alkylation

The alkylation of pyridine N-oxides can be achieved through various methodologies, including photocatalytic and transition-metal-catalyzed pathways. A photoredox catalytic method has been developed for the direct C2 alkylation of pyridine N-oxides, which is compatible with a range of functional groups and proceeds under mild conditions. acs.org Mechanistic studies suggest the involvement of a radical intermediate in this transformation. acs.org

Iridium catalysis has also been employed for the C–H alkylation of 2-substituted pyridine N-oxides with acrylates. rsc.org Using a cationic Ir-rac-BINAP catalyst, the reaction proceeds at the C6-position to yield 2,6-disubstituted pyridine N-oxides. rsc.org Furthermore, titanacyclopropanes have been shown to react preferentially with pyridine N-oxides to achieve C2-H alkylation with high regioselectivity. researchgate.net This method is notable for its chemoselectivity, as the titanacyclopropane reacts with the N-oxide even in the presence of other functional groups like esters, amides, and nitriles. researchgate.net

The alkylation of unactivated C(sp³)–H bonds has been accomplished using a combination of an acridinium (B8443388) photoredox catalyst and pyridine N-oxides as hydrogen atom transfer (HAT) precursors under visible light. nih.govacs.org This method is applicable to a wide array of aliphatic C–H substrates and olefinic radical acceptors. nih.govacs.org

Amination

The synthesis of 2-aminopyridines from pyridine N-oxides is a well-established and synthetically useful transformation. A general and efficient one-pot method involves the use of tosyl anhydride (Ts₂O) and tert-butylamine (B42293) (t-BuNH₂), followed by in situ deprotection. arkat-usa.orgnih.govacs.orgorganic-chemistry.org This process exhibits high yields, excellent regioselectivity for the 2-position, and good compatibility with various functional groups. nih.govacs.orgorganic-chemistry.org The use of t-BuNH₂ is crucial as it prevents side reactions like dimerization and tosylation of the product. arkat-usa.org

Another approach involves the reaction of pyridine N-oxides with activated isocyanides. This method yields substituted 2-aminopyridines in a one-pot, two-step process that includes the in situ deprotection of an N-formylaminopyridine intermediate. nih.gov The reaction's outcome and regioselectivity are influenced by the steric and electronic properties of the starting materials. nih.gov

The Chichibabin reaction, a classical method for pyridine amination using sodium amide, is generally less favored for pyridine itself due to harsh conditions and limited scope. bhu.ac.in However, the activation provided by the N-oxide functionality allows for milder and more selective amination procedures.

Below is a table summarizing various amination methods for pyridine N-oxides:

| Reagents | Key Features | Reference |

|---|---|---|

| Ts₂O, t-BuNH₂, then TFA | One-pot, high yields, excellent 2-selectivity, good functional group tolerance. nih.govacs.orgorganic-chemistry.org | nih.govacs.orgorganic-chemistry.org |

| Activated Isocyanides, TMSOTf | One-pot, two-step synthesis of substituted 2-aminopyridines. nih.gov | nih.gov |

| Imidoyl chlorides | Forms 2-amidopyridines, which can be hydrolyzed to 2-aminopyridines. acs.org | acs.org |

Cyanation

Cyanation of pyridine N-oxides provides a direct route to cyanopyridines, which are valuable intermediates in medicinal chemistry and materials science. chem-soc.si A common method involves the reaction of pyridine N-oxides with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like an acylating agent (e.g., dimethylcarbamoyl chloride). chem-soc.si This reaction typically proceeds with high regioselectivity for the 2-position.

An alternative and more cost-effective method utilizes zinc cyanide as the cyanation reagent. For instance, isonicotinic acid N-oxide can be converted to 2-cyanoisonicotinamide (B1358638) using zinc cyanide. chem-soc.si However, the applicability of Zn(CN)₂ can be substrate-dependent, as it was found to be less effective for the α-cyanation of 4-amidopyridine N-oxides. chem-soc.si

The general mechanism for cyanation involves the activation of the N-oxide by the acylating agent, followed by the nucleophilic attack of the cyanide ion at the C2 or C4 position. Subsequent elimination leads to the formation of the cyanopyridine.

The following table presents a summary of reagents used for the cyanation of pyridine N-oxides:

| Cyanide Source | Activating Agent/Conditions | Typical Product | Reference |

|---|---|---|---|

| KCN, NaCN, or TMSCN | Acylating agent (e.g., (CH₃)₂NCOCl) | α-Cyanopyridine derivative | chem-soc.si |

| Zn(CN)₂ | Dimethylcarbamoyl chloride | 2-Cyanoisonicotinamide (from isonicotinic acid N-oxide) | chem-soc.si |

Metal-Free C-H Functionalization Pathways

Recent advancements have led to the development of metal-free methods for the C-H functionalization of pyridine N-oxides. A notable example is the methylation of pyridine N-oxide C–H bonds using peroxides as the methyl source under neat conditions. rsc.org This reaction proceeds via a classical radical process and is suitable for a range of substituted pyridine N-oxides. rsc.org

Furthermore, pyridine N-oxides themselves can act as hydrogen atom transfer (HAT) reagents in photochemical, Minisci-type alkylations of electron-deficient heteroarenes. rsc.orgresearchgate.net This unique reactivity is enabled by the formation of an electron-donor-acceptor (EDA) complex between the heterocyclic substrate and the N-oxide, which negates the need for an external photocatalyst. rsc.orgresearchgate.net This approach allows for the use of a broad spectrum of radical precursors, including alkanes, alkenes, amides, and ethers, for the efficient alkylation of azines. rsc.orgresearchgate.net

Photocatalytic Reactivity of Pyridine N-oxides

The photocatalytic reactivity of pyridine N-oxides has emerged as a powerful tool in modern organic synthesis. These compounds can participate in single-electron transfer processes, leading to the formation of highly reactive intermediates. nih.govacs.org

Generation of Pyridine N-oxy Radicals

Pyridine N-oxy radicals are versatile reactive intermediates that can be generated from pyridine N-oxides through single-electron oxidation. nih.govchemrxiv.orgacs.org This process is often facilitated by photoredox catalysis, where a photoexcited catalyst oxidizes the pyridine N-oxide. nih.govchemrxiv.orgacs.org Acridinium-based photocatalysts have proven particularly effective for this transformation. nih.gov The resulting electrophilic N-oxy radical can then engage in a variety of chemical reactions. nih.gov

Once generated, these N-oxy radicals can act as potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from even strong aliphatic C–H bonds. nih.govacs.org This capability has been harnessed in synergistic catalytic systems that combine photoredox and HAT catalysis for direct C-H functionalization. chemrxiv.org

The generation of pyridine N-oxy radicals can also be achieved through photo-initiated intramolecular single-electron transfer or through intermolecular single-electron oxidation using chemical oxidants or electrochemical methods. rsc.org The reactivity and stability of these radicals can be tuned by modifying the substituents on the pyridine ring. nih.gov For instance, electron-withdrawing groups can enhance the stability of the corresponding N-oxy radical. rsc.org

The photocatalytic generation of pyridine N-oxy radicals has enabled the development of novel transformations, including the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.orgacs.org In these reactions, the N-oxy radical initiates a radical cascade by adding to the olefin in a regioselective manner. chemrxiv.org

Pyridine N-oxide-Based Hydrogen Atom Transfer Catalysis

The single-electron oxidation of pyridine N-oxides using photoredox catalysts generates highly electrophilic N-oxy radicals. chemrxiv.orgnih.gov These species have been harnessed as potent hydrogen atom transfer (HAT) agents for the functionalization of strong, unactivated C(sp³)–H bonds. acs.orgchemrxiv.org This strategy synergistically combines photoredox and HAT catalysis to access alkyl radicals from a variety of substrates. chemrxiv.org

The general mechanism for C–H functionalization via pyridine N-oxide-based HAT catalysis proceeds as follows:

A photoredox catalyst, typically an acridinium salt like Mes-AcrBF₄, is excited by visible light. acs.org

The excited photocatalyst (Mes-Acr⁺*) oxidizes a pyridine N-oxide derivative to generate a highly electrophilic N-oxy radical cation. nih.govnih.gov

This N-oxy radical cation is a powerful HAT agent capable of abstracting a hydrogen atom from an unactivated C(sp³)–H bond (including those with bond dissociation energies (BDE) ≥ 95 kcal/mol), forming an alkyl radical (R•) and a protonated N-oxide. nih.govacs.orgsemanticscholar.org

The generated alkyl radical then engages in subsequent reactions, such as addition to an electron-deficient alkene (Giese-type reaction) or a protonated heteroarene (Minisci-type reaction). nih.govresearchgate.net

The catalytic cycle is closed by the reduction of the radical intermediate and regeneration of both the photoredox catalyst and the pyridine N-oxide HAT agent. nih.gov

The reactivity and selectivity of these HAT catalysts can be finely tuned by modifying the substituents on the pyridine N-oxide ring. chemrxiv.orgacs.org Electron-deficient pyridine N-oxides generally exhibit higher catalytic activity, as they lead to more electrophilic N-oxy radicals and possess higher O-H BDEs in their protonated form, making the H-atom abstraction step more efficient. acs.org For instance, 2,6-dichloropyridine (B45657) N-oxide and 4-acetylpyridine (B144475) N-oxide have been identified as particularly effective catalysts. chemrxiv.orgacs.org This methodology has been successfully applied to the alkylation and heteroarylation of a wide array of substrates containing unactivated primary, secondary, and tertiary C–H bonds. acs.orgacs.org

Table 1: Performance of Pyridine N-oxide Derivatives as HAT Catalysts in the Alkylation of Cyclohexane Reaction conditions: Cyclohexane, benzylidene malononitrile, photocatalyst (Mes-AcrBF₄), and HAT catalyst under blue light irradiation.

| Entry | HAT Catalyst | Yield (%) |

| 1 | Pyridine N-oxide | High |

| 2 | 4-Acetylpyridine N-oxide | 92 |

| 3 | 2,6-Lutidine N-oxide | Moderate |

| 4 | 2,6-Dichloropyridine N-oxide | High |

Data sourced from studies on C-H functionalization. acs.org

Beta-Oxyvinyl Radical-Mediated Cascade Reactions

A significant synthetic application stemming from pyridine N-oxy radicals is the generation of β-oxyvinyl radicals. nih.govnih.gov This strategy provides access to oxyfunctionalization and radical cascades in a single step, a previously underdeveloped area of vinyl radical chemistry. nih.govdigitellinc.com The process is typically initiated by the addition of a photocatalytically generated pyridine N-oxy radical to an alkyne. nih.govnih.gov

The mechanism involves:

Single-electron oxidation of a pyridine N-oxide by an excited photoredox catalyst (e.g., an acridinium salt) to form the N-oxy radical. digitellinc.comnih.gov

The electrophilic N-oxy radical adds to the carbon-carbon triple bond of an alkyne or ynamide. digitellinc.comdigitellinc.com This step generates a key β-oxyvinyl radical intermediate. nih.govnih.gov

This highly reactive vinyl radical can then participate in a variety of cascade reactions, most notably intramolecular cyclizations with a tethered alkene or other radical acceptor. nih.govnih.gov

This methodology has enabled the development of novel and complex transformations. For example, a photoinduced oxidative cyclopropanation of ene-ynamides was achieved through a β-oxyvinyl radical cascade. nih.govdigitellinc.com More broadly, this approach has been applied to the divergent radical cascade annulations of 1,6-enynes. nih.gov By using 2,6-lutidine N-oxide as the oxy radical precursor and an acridinium photocatalyst, a range of cyclopropane-fused bicyclic, tricyclic, and spiro-tetracyclic compounds have been synthesized from various 1,6-enynes under mild, metal-free conditions. nih.gov Fluorescence quenching experiments confirm that the excited photocatalyst is quenched by the pyridine N-oxide rather than the enyne, supporting the proposed mechanism of N-oxy radical addition to the alkyne. nih.gov

Table 2: Radical Cascade Annulations of 1,6-Enynes via β-Oxyvinyl Radical Intermediate Reaction conditions: 1,6-enyne, 2,6-lutidine N-oxide, and photocatalyst [Mes-(tBu)₂Acr-PhBF₄] under blue LED irradiation.

| Entry | 1,6-Enyne Substrate | Product Structure | Yield (%) |

| 1 | N-Allyl-N-(phenylethynyl)tosylamide | Cyclopropane-fused bicyclic | 81 |

| 2 | O-Allyl phenylethynyl ether | Fused tricyclic | 58 |

| 3 | Ene-ynamide derivative | Spiro-tetracyclic | 85 |

Data synthesized from reports on photoredox-catalyzed radical cascades. nih.govnih.gov

Direct Photoexcitation for Alkyl Carbon Radical Generation

Beyond photoredox catalysis, direct photoexcitation of certain pyridine N-oxide derivatives can be used to generate valuable alkyl carbon radicals from stable precursors like alkylboronic acids. nih.govnih.gov This approach leverages the inherent photochemical properties of the pyridine N-oxide scaffold. nih.gov

In a key example, 4-nitropyridine (B72724) N-oxide, which exhibits a biradical character, was found to serve as an effective catalyst upon direct irradiation with blue LED light (427 nm). nih.gov The proposed mechanism suggests that the photoexcited 4-nitropyridine N-oxide promotes the nucleo-homolytic substitution of alkylboronic acids to generate alkyl radicals. purdue.edu This method circumvents the need for a separate photocatalyst. nih.gov

The catalytic system has demonstrated broad applicability for various transformations, including:

Alkylation: The generated alkyl radicals can add to electron-deficient olefins.

Amination: Trapping of the radical with amination reagents.

Cyanation: Reaction with cyano-group donors.

This method is particularly effective for secondary alkylboronic acids. nih.gov While primary alkylboronic acids showed lower reactivity under the initial conditions, the system provides a novel, catalyst-only pathway for accessing alkyl radicals from readily available boron reagents. nih.govpurdue.edu

Table 3: Functionalization of Alkylboronic Acids via Direct Photoexcitation of 4-Nitropyridine N-oxide

| Entry | Alkylboronic Acid | Reaction Type | Product | Yield (%) |

| 1 | Cyclohexylboronic acid | Alkylation | Alkylated product | Good |

| 2 | Cyclopentylboronic acid | Amination | Aminated product | Good |

| 3 | sec-Butylboronic acid | Cyanation | Cyanated product | Good |

Data based on research findings on photoexcited pyridine N-oxides. nih.gov

Skeletal Editing and Atom Swap Transformations

Skeletal editing has emerged as a powerful strategy for the precise modification of molecular cores, offering a direct route to structural novelty without requiring de novo synthesis. chinesechemsoc.orgchinesechemsoc.org Pyridine N-oxides have recently been shown to be valuable substrates for such transformations, particularly for single atom swap reactions. chinesechemsoc.org

Nitrogen-to-Carbon Single Atom Swap Reactions

A general strategy has been developed for the direct conversion of pyridine and quinoline (B57606) N-oxides into their corresponding benzene and naphthalene (B1677914) derivatives through a nitrogen-to-carbon single atom swap. chinesechemsoc.orgchinesechemsoc.org This transformation achieves the precise replacement of the N-oxide moiety with a C-H group in a single step. chinesechemsoc.orgchemrxiv.org

The reaction is typically carried out using a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), as the carbon source in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at elevated temperatures. chinesechemsoc.orgchinesechemsoc.org

Mechanistic studies indicate a process involving dearomatization and subsequent aromatization: chinesechemsoc.org

The base deprotonates the sulfoxide to generate a carbanionic nucleophile.

This nucleophile attacks the pyridine N-oxide ring.

A sequence of dearomatization, ring-opening, and ring-closure steps occurs.

The original N–O motif is ultimately eliminated as a nitrite (B80452) ion (NO₂⁻), while the C–H motif from the sulfoxide is incorporated into the aromatic ring to form the final carbocyclic product. chinesechemsoc.orgchinesechemsoc.org

This method displays good functional group tolerance, with various 2-aryl, 3-substituted, and 4-aryl-substituted pyridine N-oxides being successfully converted into the corresponding benzene derivatives in moderate to good yields. chinesechemsoc.org The reaction has also been applied to more complex structures, including bipyridyl N-oxides, demonstrating its potential for editing advanced materials. chinesechemsoc.orgchemrxiv.org

Table 4: Scope of Nitrogen-to-Carbon Atom Swap in Substituted Pyridine N-oxides Reaction conditions: Pyridine N-oxide (0.2 mmol), sulfoxide (3 equiv), LiHMDS (6 equiv) in dioxane at 110 °C.

| Entry | Pyridine N-oxide Substrate | Product | Yield (%) |

| 1 | 2-Phenylpyridine N-oxide | Biphenyl | Moderate |

| 2 | 3-Phenylpyridine N-oxide | Biphenyl | Moderate |

| 3 | 4-Phenylpyridine N-oxide | Biphenyl | Moderate |

| 4 | 2-(p-Tolyl)pyridine N-oxide | 4-Methylbiphenyl | 65 |

| 5 | 2-(4-Fluorophenyl)pyridine N-oxide | 4-Fluorobiphenyl | 62 |

| 6 | 3-Bromopyridine N-oxide | Bromobenzene | 55 |

| 7 | 2,2'-Bipyridyl N-oxide | 2-Phenylpyridine | 75 |

Data sourced from studies on skeletal editing of azaarene N-oxides. chinesechemsoc.org

Catalytic Applications of Pyridine N Oxide

Pyridine-N-oxide as a Ligand in Transition Metal Catalysis

The ability of the oxygen atom in this compound to coordinate to metal centers has been effectively harnessed in transition metal catalysis. Chiral versions of these ligands have proven to be particularly valuable in inducing asymmetry in various metal-catalyzed reactions, leading to the formation of one enantiomer of a product in preference to the other.

Chiral Pyridine (B92270) N-oxides in Asymmetric Catalysis

The introduction of chirality into the this compound framework has given rise to a powerful class of ligands for asymmetric catalysis. These chiral ligands create a stereochemically defined environment around the metal center, which in turn directs the approach of the reactants and controls the stereochemical outcome of the reaction. The application of chiral pyridine-N-oxides has been particularly successful in a range of carbon-carbon bond-forming reactions. lboro.ac.ukbeilstein-journals.orgacs.orgthieme-connect.com

The asymmetric allylation of aldehydes is a fundamental transformation in organic synthesis, providing access to valuable chiral homoallylic alcohols. Chiral pyridine-N-oxides and their corresponding N,N'-dioxides have been extensively utilized as organocatalysts or ligands in these reactions, typically involving the use of allyltrichlorosilane (B85684) as the allylating agent. encyclopedia.pubnih.govacs.org The this compound activates the silicon reagent, facilitating the transfer of the allyl group to the aldehyde in an enantioselective manner. acs.orgnih.gov A variety of chiral backbones, including those derived from terpenes and those possessing axial or planar chirality, have been incorporated into the this compound structure, leading to high yields and excellent enantioselectivities. lboro.ac.ukcuni.czresearchgate.net For instance, terpene-derived bipyridine N-monoxides have been shown to catalyze the allylation of aromatic and heteroaromatic aldehydes with high enantioselectivities (≤99% ee). acs.org

| Catalyst Type | Aldehyde | Reagent | Yield (%) | ee (%) | Reference |

| Terpene-derived bipyridine N-monoxide | Benzaldehyde | Allyltrichlorosilane | 90 | 71 | mdpi.com |

| Terpene-derived bipyridine N-monoxide | p-Nitrobenzaldehyde | Allyltrichlorosilane | 72 | 59 | mdpi.com |

| Axially chiral bipyridine N,N'-dioxide | 4-Methoxybenzaldehyde | Allyltrichlorosilane | - | 86 | encyclopedia.pub |

| Planar chiral aza-paracyclophane N-oxide | Benzaldehyde | Allyltrichlorosilane | 95 | 96 | encyclopedia.pub |

| Helical chiral 2,2′-biquinoline N,N'-dioxide | 4-Methoxybenzaldehyde | Allyltrichlorosilane | >99 | 96 | nih.gov |

Table 1: Representative Data for Asymmetric Allylation Reactions Catalyzed by Chiral this compound Derivatives.

The synthesis of chiral propargyl and allenyl compounds is of significant interest due to their utility as versatile building blocks in organic synthesis. Helical chiral 2,2′-bipyridine N-monoxides have been successfully employed as catalysts in the enantioselective propargylation of aldehydes with allenyltrichlorosilane. capes.gov.br These reactions provide access to homopropargylic alcohols with high levels of enantioselectivity. capes.gov.br The helical chirality of the ligand effectively controls the stereochemical outcome of the addition. Computational studies have been instrumental in understanding the origins of enantioselectivity in these reactions, highlighting the role of the catalyst in creating a well-defined and rigid transition state. acs.org

| Catalyst | Aldehyde | Reagent | Yield (%) | ee (%) | Reference |

| Helical Chiral 2,2′-Bipyridine N-Monoxide | Benzaldehyde | Allenyltrichlorosilane | 95 | 94 | capes.gov.br |

| Helical Chiral 2,2′-Bipyridine N-Monoxide | 4-Methoxybenzaldehyde | Allenyltrichlorosilane | 93 | 96 | capes.gov.br |

| Helical Chiral 2,2′-Bipyridine N-Monoxide | 4-Nitrobenzaldehyde | Allenyltrichlorosilane | 96 | 90 | capes.gov.br |

| Helical Chiral 2,2′-Bipyridine N-Monoxide | 2-Naphthaldehyde | Allenyltrichlorosilane | 94 | 95 | capes.gov.br |

Table 2: Enantioselective Propargylation of Aldehydes Catalyzed by a Helical Chiral this compound.

The asymmetric ring-opening of meso-epoxides is a powerful strategy for the synthesis of chiral 1,2-difunctionalized compounds, such as chlorohydrins. Chiral pyridine-N-oxides, particularly those with planar or helical chirality, have proven to be effective catalysts for the desymmetrization of meso-epoxides using silicon tetrachloride (SiCl4) as the nucleophile source. beilstein-journals.orgencyclopedia.pubd-nb.inforesearchgate.net The catalyst activates the SiCl4, leading to a highly Lewis acidic species that promotes the enantioselective opening of the epoxide ring. encyclopedia.pubacs.org For instance, planar-chiral pyridine-N-oxides derived from ferrocene (B1249389) have been shown to catalyze the ring-opening of cis-stilbene (B147466) oxide with high enantioselectivity. beilstein-journals.org Similarly, helical-chiral pyridine N-oxides have been applied to the desymmetrization of both aromatic and aliphatic meso-epoxides, with higher enantioselectivities generally observed for the aromatic substrates. encyclopedia.pub

| Catalyst Type | Epoxide | Reagent | Yield (%) | ee (%) | Reference |

| Planar-chiral Pyridine N-oxide | cis-Stilbene oxide | SiCl4, iPr2NEt | 94 | 56 | beilstein-journals.org |

| Helical-chiral Pyridine N-oxide | cis-Stilbene oxide | SiCl4, iPr2NEt | 80 | 94 | encyclopedia.pub |

| Helical-chiral Pyridine N-oxide | Cyclohexene oxide | SiCl4, iPr2NEt | 68 | 22 | encyclopedia.pub |

| Conformationally Rigid Bicyclic Bipyridine N,N'-Dioxide | cis-Stilbene oxide | SiCl4, DIPEA | 94 | 93 | mdpi.com |

| Pyridine N-oxide fused with Bicyclo[3.3.1]nonane | Norbornene oxide | SiCl4 | - | 96 | dntb.gov.ua |

Table 3: Desymmetrization of meso-Epoxides Catalyzed by Chiral this compound Derivatives.

The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. In the context of this compound chemistry, these compounds have been utilized as part of the substrate in enantioselective Michael additions. For example, the reaction of malonates with 2-enoylpyridine N-oxides, catalyzed by a chiral bisoxazoline–Zn(II) complex, proceeds with high yields and excellent enantioselectivities. figshare.comacs.orgnih.gov The this compound moiety in the substrate is believed to act as a bidentate chelating group for the metal catalyst, which enhances both reactivity and stereocontrol. acs.org Additionally, chiral N,N'-dioxide ligands have been developed for the nickel-catalyzed Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, affording complex heterocyclic structures with high enantiopurity. chemrxiv.org

| Ligand/Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| Chiral Bisoxazoline–Zn(II) | Dimethyl malonate | (E)-3-phenyl-1-(1-oxido-2-pyridinyl)prop-2-en-1-one | 95 | 96 | acs.org |

| Chiral Bisoxazoline–Zn(II) | Diethyl malonate | (E)-1-(4-chlorophenyl)-3-(1-oxido-2-pyridinyl)prop-2-en-1-one | 92 | 94 | acs.org |

| Chiral Bisoxazoline–Zn(II) | Di-tert-butyl malonate | (E)-1-(4-methoxyphenyl)-3-(1-oxido-2-pyridinyl)prop-2-en-1-one | 90 | 92 | acs.org |

| Chiral C2-symmetric bipyridine-N,N'-dioxide/Ni(OTf)2 | 5-amino-1-phenyl-1H-pyrazole | (E)-1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one | 97 | 99 | chemrxiv.org |

Table 4: Enantioselective Michael Addition Reactions Involving this compound Derivatives.

The nitroaldol or Henry reaction is a classic method for the formation of β-nitro alcohols, which are valuable synthetic intermediates. The use of chiral this compound-containing ligands in copper(II)-catalyzed asymmetric Henry reactions has been reported. acs.orgrhhz.net Specifically, the addition of nitromethane (B149229) to 2-acylpyridine N-oxides, where the this compound moiety is part of the ketone substrate, can be catalyzed by a Cu(II)-BOX complex to afford tertiary nitroaldols with a quaternary stereocenter in good yields and high enantiomeric excesses. acs.org The chelating ability of the 2-acylpyridine N-oxide is crucial for the success of this transformation. acs.org Other studies have employed nickel complexes with chiral aminophenol sulfonamide ligands for the same reaction, also achieving high yields and enantioselectivities. researchgate.netnih.govmdpi.com

| Catalyst System | Substrate | Reagent | Yield (%) | ee (%) | Reference |

| BOX-Cu(OTf)2 | 1-(1-oxido-2-pyridinyl)ethan-1-one | Nitromethane | 75 | 85 | acs.org |

| BOX-Cu(OTf)2 | 1-(4-methoxy-1-oxido-2-pyridinyl)ethan-1-one | Nitromethane | 80 | 92 | acs.org |

| Ni(OAc)2/Chiral Aminophenol Sulfonamide | 1-(1-oxido-2-pyridinyl)ethan-1-one | Nitromethane | 86 | 85 | mdpi.com |

| Ni–PyBisulidine complex | Methyl phenyloxoacetate | Nitromethane | 99 | 94 | rsc.org |

Table 5: Asymmetric Nitroaldol (Henry) Reactions Involving 2-Acylpyridine N-oxides.

Non-Chiral Pyridine N-oxides in Metal-Mediated Reactions

Non-chiral pyridine N-oxides serve as effective ligands and reagents in a variety of metal-mediated reactions. Their utility stems from the electronic properties of the N-O group, which can act as a potent electron-pair donor to a metal center. This coordination can influence the reactivity and selectivity of the catalytic system.

One significant application is in palladium-catalyzed C-H bond functionalization reactions. For instance, pyridine N-oxides have been employed in the direct arylation of pyridine itself. berkeley.edunih.gov In these reactions, the pyridine N-oxide can coordinate to the palladium catalyst, facilitating the activation of a C-H bond at the 2-position of another pyridine N-oxide molecule. beilstein-journals.org This leads to the formation of 2-arylpyridines after a subsequent reduction step. The reaction tolerates a range of functional groups on both the pyridine N-oxide and the aryl halide partner. beilstein-journals.org

Furthermore, pyridine N-oxides have been utilized in copper-catalyzed cross-coupling reactions. For example, they have been used in the biaryl coupling of azine-N-oxides with oxazoles. beilstein-journals.org In these transformations, the pyridine N-oxide likely acts as a ligand to the copper center, promoting the desired coupling process.

The table below summarizes representative examples of non-chiral pyridine N-oxides in metal-mediated reactions.

| Metal Catalyst | Reaction Type | Substrates | Product | Ref. |

| Palladium(II) acetate (B1210297)/tri-tert-butylphosphine | Direct Arylation | Pyridine N-oxide, Aryl halide | 2-Arylpyridine N-oxide | berkeley.edunih.gov |

| Palladium(II) acetate/dppf | ortho-Alkylation | Pyridine N-oxide, Alkyl bromide | 2-Alkylpyridine | beilstein-journals.org |

| Copper(I) iodide | Biaryl Coupling | Pyridine N-oxide, Oxazole | 2-(Oxazol-2-yl)pyridine | beilstein-journals.org |

| Rhodium complex | C-H Alkylation | Pyridine, Acrylate | 2-Alkylpyridine | beilstein-journals.org |

Cooperative Catalysis Involving Pyridine N-oxides

Pyridine N-oxides can participate in cooperative catalytic systems where two or more distinct catalysts work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. A notable example of this is the direct arylation of pyridine N-oxide catalyzed by a combination of a palladium complex and a second metal species.

Mechanistic studies have revealed that in the direct arylation of pyridine N-oxide with aryl halides, catalyzed by palladium(II) acetate and tri-tert-butylphosphine, the reaction does not proceed through a simple, single catalytic cycle. berkeley.edunih.gov Instead, a cooperative mechanism is proposed where two distinct palladium centers are involved. berkeley.edu One palladium center, ligated by the phosphine, is responsible for the oxidative addition of the aryl halide. A second, cyclometalated palladium complex is proposed to be responsible for the C-H activation of the pyridine N-oxide. berkeley.edunih.gov The subsequent transfer of the heteroaryl group between the two palladium centers leads to the formation of the final product. berkeley.edu This cooperative catalysis is crucial for the efficiency of the reaction. berkeley.edunih.gov

This compound in Organocatalysis

Pyridine N-oxides have emerged as a significant class of organocatalysts, primarily functioning as Lewis bases. researchgate.netnih.gov Their catalytic activity is attributed to the highly nucleophilic oxygen atom of the N-O bond. nih.govacs.org

Lewis Basic Organocatalysis